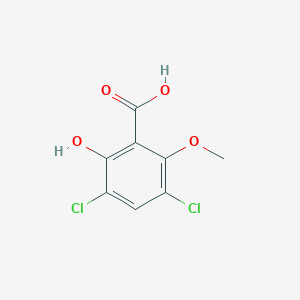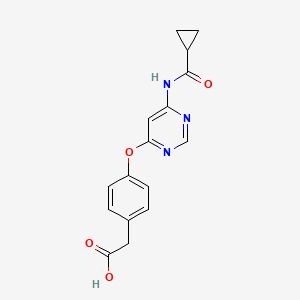
2-(4-((6-(Cyclopropanecarboxamido)pyrimidin-4-yl)oxy)phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((6-(Cyclopropanecarboxamido)pyrimidin-4-yl)oxy)phenyl)acetic acid is a chemical compound with the molecular formula C16H15N3O4 and a molecular weight of 313.31 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring, a pyrimidine ring, and a phenylacetic acid moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((6-(Cyclopropanecarboxamido)pyrimidin-4-yl)oxy)phenyl)acetic acid involves multiple steps. One common method includes the following steps :
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving appropriate starting materials such as 2,4-diaminopyrimidine.
Cyclopropanecarboxamide Formation: The cyclopropane ring is introduced by reacting the pyrimidine derivative with cyclopropanecarboxylic acid.
Phenylacetic Acid Attachment: The final step involves the attachment of the phenylacetic acid moiety to the pyrimidine ring through an ether linkage.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-(4-((6-(Cyclopropanecarboxamido)pyrimidin-4-yl)oxy)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylacetic acid derivatives.
科学的研究の応用
2-(4-((6-(Cyclopropanecarboxamido)pyrimidin-4-yl)oxy)phenyl)acetic acid has several applications in scientific research :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-((6-(Cyclopropanecarboxamido)pyrimidin-4-yl)oxy)phenyl)acetic acid involves its interaction with specific molecular targets . The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
- 4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzoic acid
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
2-(4-((6-(Cyclopropanecarboxamido)pyrimidin-4-yl)oxy)phenyl)acetic acid is unique due to its specific structural features, such as the presence of a cyclopropane ring and a pyrimidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C16H15N3O4 |
|---|---|
分子量 |
313.31 g/mol |
IUPAC名 |
2-[4-[6-(cyclopropanecarbonylamino)pyrimidin-4-yl]oxyphenyl]acetic acid |
InChI |
InChI=1S/C16H15N3O4/c20-15(21)7-10-1-5-12(6-2-10)23-14-8-13(17-9-18-14)19-16(22)11-3-4-11/h1-2,5-6,8-9,11H,3-4,7H2,(H,20,21)(H,17,18,19,22) |
InChIキー |
SNJZNSFFHVLFQR-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)NC2=CC(=NC=N2)OC3=CC=C(C=C3)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Hydroxy-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14889206.png)
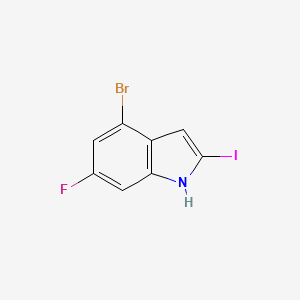
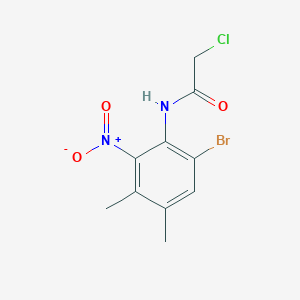
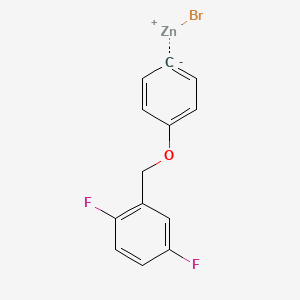
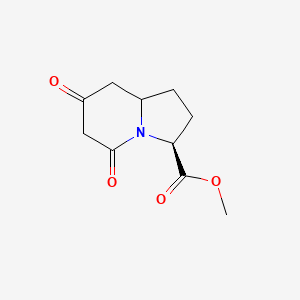
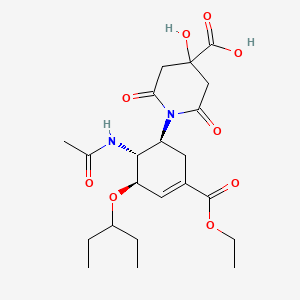

![N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B14889225.png)
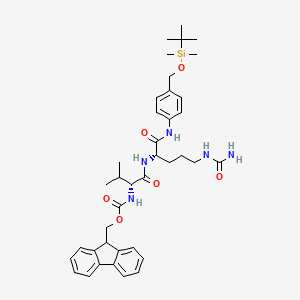
![7-Methylspiro[3.5]nonan-1-one](/img/structure/B14889239.png)
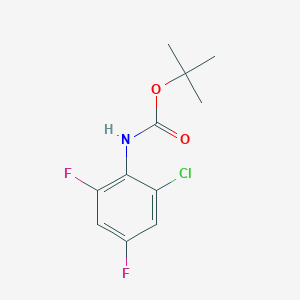
![4-(6-Amino-7-methoxyimidazo[1,2-a]pyridin-2-yl)-2-methylbutan-2-ol](/img/structure/B14889256.png)
![1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B14889264.png)
